molecular formula C11H12ClNO3 B13932713 Ethyl 3-((2-chlorophenyl)amino)-3-oxopropanoate

Ethyl 3-((2-chlorophenyl)amino)-3-oxopropanoate

Cat. No.: B13932713
M. Wt: 241.67 g/mol
InChI Key: NQEVGMFFKDDMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((2-chlorophenyl)amino)-3-oxopropanoate is an organic compound with a complex structure that includes an ethyl ester, a chlorinated aromatic ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-((2-chlorophenyl)amino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2-chloroaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The process involves the nucleophilic attack of the amino group on the carbonyl carbon of ethyl acetoacetate, followed by cyclization and elimination of water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-chlorophenyl)amino)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 3-((2-chlorophenyl)amino)-3-oxopropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-((2-chlorophenyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(2-chlorophenyl)propanoate
  • Ethyl 3-((2-bromophenyl)amino)-3-oxopropanoate
  • Ethyl 3-((2-fluorophenyl)amino)-3-oxopropanoate

Uniqueness

Ethyl 3-((2-chlorophenyl)amino)-3-oxopropanoate is unique due to the presence of the chlorine atom on the aromatic ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

ethyl 3-(2-chloroanilino)-3-oxopropanoate

InChI

InChI=1S/C11H12ClNO3/c1-2-16-11(15)7-10(14)13-9-6-4-3-5-8(9)12/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

NQEVGMFFKDDMOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.